Uridine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)-
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Overview
Description
Uridine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)-: is a modified nucleoside derivative of uridine. This compound is characterized by the presence of cyano and deoxy groups at the 3’ position and bis-O-((1,1-dimethylethyl)dimethylsilyl) groups at the 2’ and 5’ positions. These modifications enhance its stability and make it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- involves multiple steps. The starting material is typically uridine, which undergoes selective protection and deprotection reactions to introduce the desired functional groups. The cyano group is introduced at the 3’ position through a nucleophilic substitution reaction, while the bis-O-((1,1-dimethylethyl)dimethylsilyl) groups are introduced at the 2’ and 5’ positions through silylation reactions using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: Uridine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can be employed to replace the cyano group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology: In biological research, Uridine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- is used in the study of nucleoside analogs and their interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of modified nucleosides in biological systems .
Medicine: Its modified structure allows it to interact with biological targets in unique ways, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of nucleoside analogs for various applications, including pharmaceuticals and biotechnology .
Mechanism of Action
The mechanism of action of Uridine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- involves its interaction with specific molecular targets. The cyano group at the 3’ position allows the compound to form stable complexes with enzymes and nucleic acids. The bis-O-((1,1-dimethylethyl)dimethylsilyl) groups enhance the compound’s stability and protect it from enzymatic degradation. These interactions can inhibit the activity of enzymes involved in nucleic acid metabolism, leading to potential therapeutic effects .
Comparison with Similar Compounds
Uridine, 3’-O-((1,1-dimethylethyl)dimethylsilyl)-2’-deoxy-5’-cyanoethyl: This compound has similar modifications but differs in the position of the cyano group.
Uridine, 2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)-3’-deoxy: This compound lacks the cyano group but has similar silyl protection.
Uniqueness: Uridine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- is unique due to the combination of the cyano group at the 3’ position and the bis-O-((1,1-dimethylethyl)dimethylsilyl) groups at the 2’ and 5’ positions. This combination enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
121055-67-2 |
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Molecular Formula |
C22H39N3O5Si2 |
Molecular Weight |
481.7 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C22H39N3O5Si2/c1-21(2,3)31(7,8)28-14-16-15(13-23)18(30-32(9,10)22(4,5)6)19(29-16)25-12-11-17(26)24-20(25)27/h11-12,15-16,18-19H,14H2,1-10H3,(H,24,26,27)/t15-,16-,18-,19-/m1/s1 |
InChI Key |
DYJGGZRLTCJHGG-PSBWJHGTSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C)C#N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C)C#N |
Origin of Product |
United States |
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